molecular formula C22H20N4OS B3513691 9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B3513691
M. Wt: 388.5 g/mol
InChI Key: HWRTWEQYWFNLRM-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are one of the most important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction. Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol; oxidation of the thiol by nitric acid or hydrogen peroxide yields 1,2,4-triazole .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity .

Mechanism of Action

While the specific mechanism of action for “9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole” is not available, 1,2,4-triazole derivatives have been reported to show promising anticancer activity. Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, the synthesis and study of new 1,2,4-triazole derivatives, such as “9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole”, could be a promising direction for future research.

Properties

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c27-20(14-28-22-23-21(24-25-22)15-8-2-1-3-9-15)26-18-12-6-4-10-16(18)17-11-5-7-13-19(17)26/h1-4,6,8-10,12H,5,7,11,13-14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRTWEQYWFNLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NNC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 2
Reactant of Route 2
9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 3
9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 4
Reactant of Route 4
9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 5
9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 6
9-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

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